
Brincidofovir
Overview
Description
Brincidofovir (CMX001) is a lipid-conjugated prodrug of cidofovir, designed to enhance oral bioavailability and reduce nephrotoxicity. It acts as a nucleotide analog, inhibiting viral DNA polymerase by competing with endogenous deoxycytidine triphosphate (dCTP), thereby terminating DNA chain elongation . Approved by the FDA in 2021 for smallpox treatment, it demonstrates broad-spectrum activity against DNA viruses, including cytomegalovirus (CMV), adenovirus, herpesviruses, orthopoxviruses (e.g., mpox, variola), and African swine fever virus (ASFV) .
Preparation Methods
Chemical Structure and Prodrug Design Rationale
Brincidofovir’s molecular structure (C₂₇H₅₂N₃O₇P) integrates cidofovir—a nucleotide analog—with a hexadecyloxypropyl lipid moiety. This conjugation mimics lysophosphatidylcholine, enabling cellular uptake via endogenous lipid transporters. The prodrug’s design addresses cidofovir’s poor oral bioavailability (1–3%) by facilitating intracellular conversion to the active metabolite, cidofovir diphosphate.
Synthesis of the Lipid Conjugate
While detailed synthetic protocols remain proprietary, the general approach involves esterifying cidofovir’s phosphonic acid group with a hexadecyloxypropyl chain. This reaction likely employs carbodiimide-based coupling agents to activate the phosphate group, followed by nucleophilic substitution with 3-hexadecyloxypropanol. The process ensures regioselective conjugation while preserving the antiviral pyrimidinyl moiety. Post-synthesis purification involves chromatographic techniques to isolate the monoconjugated product, as di- or tri-esterified byproducts could reduce efficacy.
Formulation Development
This compound’s formulation strategies prioritize stability, bioavailability, and patient compliance. Two primary dosage forms exist: oral tablets/suspensions and intravenous (IV) solutions.
Oral Formulations
The FDA-approved oral tablet (Tembexa®) contains 100 mg this compound alongside excipients like microcrystalline cellulose, crospovidone, and magnesium stearate. Key parameters include:
Parameter | Tablet | Suspension |
---|---|---|
Bioavailability | 13.4% | 16.8% |
Tₘₐₓ | 3 hours | 3 hours |
Food Effect (AUC) | ↓31% (low-fat meal) | Not studied |
The suspension uses an aqueous base with xanthan gum and simethicone to prevent settling. Citric acid and trisodium citrate maintain pH 3.5–4.5, critical for preventing hydrolysis of the lipid ester bond.
Intravenous Formulations
Patent AU2017290703A1 details IV solutions containing 0.1–10 mg/mL this compound in 5% dextrose or 0.9% sodium chloride. Mannitol (0.1–10%) serves as a bulking agent, while arginine (1–100 mM) stabilizes the prodrug against aggregation. These formulations are sterile-filtered (0.22 μm) and stored at 2–8°C to prevent degradation.
Pharmacokinetic Optimization
This compound’s pharmacokinetics reflect its prodrug engineering:
Parameter | This compound | Cidofovir Diphosphate |
---|---|---|
Cₘₐₓ | 480 ng/mL | 9.7 pg/10⁶ cells |
AUCₜₐᵤ | 3400 ng·hr/mL | 1200 pg·hr/10⁶ cells |
Half-life | 19.3 hours | 113 hours |
The lipid conjugate’s high plasma protein binding (>99.9%) and large volume of distribution (1230 L) ensure prolonged tissue retention. CYP4F2-mediated oxidation and β-oxidation of the lipid tail generate inactive metabolites (CMX103, CMX064), which are excreted renally (51%) and fecally (40%).
Manufacturing Considerations
Scalability Challenges
Producing this compound at scale requires stringent control over:
- Esterification Efficiency : Avoiding over-conjugation necessitates precise stoichiometry and reaction monitoring via HPLC.
- Crystallization : The free acid form (practically insoluble in water) is crystallized from acetone/hexane mixtures to ≥99.5% purity.
- Lyophilization : IV formulations are lyophilized with mannitol to enhance shelf-life, reconstituted with sterile water before use.
Quality Control
Identity testing employs NMR (¹H, ³¹P) and mass spectrometry (ESI-MS). Purity is assessed via reversed-phase HPLC (USP resolution ≥2.0 for related substances).
Chemical Reactions Analysis
Types of Reactions: Brincidofovir undergoes hydrolysis to release cidofovir once inside the target cells. The released cidofovir is then phosphorylated to its active form, cidofovir diphosphate .
Common Reagents and Conditions:
Hydrolysis: The phosphodiester bond in this compound is hydrolyzed by cellular enzymes to release cidofovir.
Phosphorylation: Cidofovir is phosphorylated by cellular kinases to form cidofovir diphosphate.
Major Products:
Cidofovir: The primary product formed after hydrolysis of this compound.
Cidofovir Diphosphate: The active antiviral agent formed after phosphorylation of cidofovir.
Scientific Research Applications
Clinical Applications
-
Adenovirus Infections
- Brincidofovir has shown promise in treating adenovirus infections, particularly in immunocompromised patients such as those who have undergone hematopoietic stem cell transplantation. A clinical study aimed to evaluate the safety and efficacy of intravenous this compound in patients with adenoviral viremia indicated that it could be a viable alternative to existing treatments like cidofovir, which is associated with nephrotoxicity .
-
African Swine Fever Virus
- Recent studies have highlighted this compound's effectiveness against African swine fever virus (ASFV). In vitro and in vivo experiments demonstrated that this compound significantly reduced viral loads and mortality rates in infected pigs, suggesting its potential application in veterinary medicine to control ASF outbreaks .
- Monkeypox Virus
- Pseudorabies Virus
Research Findings and Case Studies
Mechanism of Action
Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, allowing the drug to enter cells infected with smallpox. Once inside the cell, this compound is hydrolyzed to release cidofovir, which is then phosphorylated to form cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis by incorporating itself into the viral DNA chain, thereby terminating viral DNA synthesis .
Comparison with Similar Compounds
Brincidofovir vs. Cidofovir
This compound’s lipid tail enables oral administration and 100-fold greater potency than cidofovir against variola virus . In pediatric hematopoietic cell transplant (HCT) recipients, this compound achieved ≥2-log viral reduction in 83% of adenoviremia cases, compared to 9% with cidofovir, despite comparable baseline viral loads . However, this compound’s gastrointestinal toxicity (e.g., diarrhea) limits prolonged use .
This compound vs. Tecovirimat
Both target conserved viral residues (ASP753/ASP549 in DNA polymerase for this compound; VP37 for tecovirimat) . Tecovirimat is specific to orthopoxviruses and lacks this compound’s broad DNA virus coverage. While this compound shows superior CNS penetration, tecovirimat’s safety profile is more favorable, with minimal GI or hepatic adverse events .
This compound vs. Letermovir
In the SUPPRESS trial, this compound failed to reduce CMV infections long-term (51.2% vs. 52.3% placebo at 24 weeks) due to treatment-limiting GI toxicity . Letermovir, a CMV-specific inhibitor, demonstrated superior prophylactic efficacy (62% risk reduction) with fewer side effects .
Key Research Findings
- ASFV Inhibition: this compound reduced ASFV titers by 1–2 logs in porcine alveolar macrophages (PAMs) at non-toxic concentrations (0.001–1 µM) .
- PML Treatment : this compound suppressed JCPyV replication at 100× lower concentrations than cidofovir, with CNS penetration critical for progressive multifocal leukoencephalopathy (PML) management .
Limitations and Challenges
- Toxicity : GI adverse effects (diarrhea, cramping) and hepatotoxicity necessitate dose adjustments or discontinuation .
- Mixed Clinical Outcomes : While effective in animal models (e.g., rabbitpox, ASFV), human trials show variable results (e.g., SUPPRESS trial failure) .
- Drug Resistance : Prolonged use risks viral polymerase mutations, though cross-resistance with cidofovir is mitigated by this compound’s enhanced intracellular uptake .
Biological Activity
Brincidofovir (BCV), also known as CMX001, is a lipid conjugate of the acyclic nucleotide phosphonate cidofovir. It has garnered attention for its antiviral properties, particularly against various dsDNA viruses, including smallpox and other orthopoxviruses. This article provides a comprehensive overview of the biological activity of this compound, highlighting its efficacy in vitro and in vivo, clinical trial findings, and case studies.
This compound functions by entering target cells where its lipid component is cleaved to release cidofovir. This active form is then phosphorylated to cidofovir diphosphate (CDV-PP), which inhibits viral DNA polymerase by acting as an alternate substrate. This inhibition leads to the cessation of viral DNA synthesis, making this compound effective against various viral infections.
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against multiple strains of the variola virus, with an average half-maximal effective concentration (EC50) of 0.11 μM across five strains tested. In comparison, cidofovir exhibited significantly higher EC50 values, indicating that this compound is nearly 100 times more potent than its predecessor . The following table summarizes the EC50 values for this compound and cidofovir against different variola virus strains:
Compound | BSH74 | SOM77 | JPN51 | UNK52 | BRZ66 |
---|---|---|---|---|---|
This compound (BCV) | 0.21 | 0.077 | 0.11 | 0.05 | 0.11 |
Cidofovir | 6.07 | 1.37 | 10.81 | 7.08 | 28.45 |
In Vivo Efficacy
Numerous animal studies have confirmed the efficacy of this compound in improving survival rates in models infected with orthopoxviruses such as rabbitpox and ectromelia viruses. For instance, this compound administered via oral gavage has shown statistically significant survival benefits in rabbits and mice infected with these viruses .
A notable study indicated that mice treated with this compound at a dose of 10 mg/kg for five consecutive days achieved complete protection against lethal doses of pseudorabies virus (PRV), demonstrating its broad-spectrum antiviral potential .
Clinical Trials and Findings
This compound has been evaluated in several clinical trials primarily focused on its use in immunocompromised patients:
- Cytomegalovirus (CMV) Prevention : A Phase II trial showed that this compound reduced CMV infection rates among hematopoietic cell transplant patients when compared to placebo .
- Adenovirus Infection : In another Phase II study, this compound was assessed as a preemptive treatment for adenovirus infections in similar patient populations, although results were not statistically significant .
- Case Reports : Two significant case reports highlighted the use of this compound in treating disseminated cowpox and vaccinia virus infections in immunocompromised patients, showcasing its potential therapeutic benefits in real-world scenarios .
Summary of Research Findings
This compound's biological activity has been extensively documented through both laboratory and clinical research:
- Broad-Spectrum Activity : Effective against various dsDNA viruses including smallpox, adenovirus, cytomegalovirus, and herpes simplex virus.
- Safety Profile : Generally well-tolerated with a favorable safety profile compared to cidofovir, especially regarding nephrotoxicity.
- Clinical Efficacy : While some trials have shown promise, further research is needed to solidify its efficacy across diverse viral infections.
Q & A
Basic Research Questions
Q. What is the established mechanism of action of Brincidofovir against double-stranded DNA viruses, and how does this differ from its proposed activity against RNA viruses like Ebola?
this compound, a lipid-conjugated prodrug of cidofovir, inhibits viral replication by incorporating its active metabolite, cidofovir diphosphate (CDV-PP), into viral DNA during elongation, causing chain termination. This mechanism is well-documented for dsDNA viruses (e.g., cytomegalovirus) . However, its activity against RNA viruses like Ebola is controversial. Preclinical studies suggest the lipid-nucleotide conjugate (not CDV-PP) directly inhibits Ebola replication in vitro, but its short plasma half-life raises questions about dosing adequacy in vivo . Researchers must differentiate between the drug’s primary DNA-targeting mechanism and its RNA virus activity by conducting time-course pharmacokinetic/pharmacodynamic (PK/PD) studies in relevant cell lines.
Q. How were dosing regimens for this compound determined in the phase 2 Ebola clinical trial, and what factors influenced these decisions?
The RAPIDE-BCV trial used weight-based dosing: patients ≥50 kg received 200 mg (loading dose) followed by 100 mg on days 3, 7, 10, and 14; those <50 kg received 4 mg/kg initially, then 2 mg/kg. This regimen was derived from EC50 values against the Ebola Mayinga strain in Huh7 cells and prior human pharmacokinetic data . Key considerations included balancing efficacy (based on in vitro EC50) with safety, as higher doses risk gastrointestinal toxicity. Researchers should validate such regimens using physiologically based pharmacokinetic (PBPK) modeling to account for variability in critically ill patients .
Advanced Research Questions
Q. How can researchers reconcile contradictory preclinical data on this compound’s efficacy against Ebola virus?
Discrepancies arise from differing interpretations of in vitro vs. in vivo results. For example, while in vitro studies showed EC50 values comparable to effective concentrations for DNA viruses , subsequent animal models failed to confirm efficacy due to insufficient drug exposure from short half-life lipid-conjugate forms . To resolve contradictions, researchers should:
- Standardize preclinical models (e.g., humanized animal systems with Ebola-specific biomarkers).
- Measure intracellular concentrations of the active lipid-nucleotide conjugate over time .
- Use Bayesian meta-analysis to harmonize heterogeneous datasets from cell cultures, animal models, and human trials .
Q. What methodological challenges arise when designing clinical trials for this compound during epidemic outbreaks, and how were these addressed in the RAPIDE-BCV trial?
The RAPIDE-BCV trial (phase 2, single-arm, open-label) faced logistical and ethical constraints during the 2014 Ebola outbreak. Key challenges included:
- Lack of concurrent controls : Efficacy was assessed via historical survival rates, introducing bias .
- Adaptive design : The trial classified outcomes as “very effective,” “promising,” or “ineffective” to prioritize further testing .
- Ethical enrollment : Exclusion of pregnant women (due to embryotoxicity in animals) and immunocompromised patients . Researchers should incorporate real-time data monitoring and synthetic control arms in future outbreak trials to improve validity .
Q. How do this compound’s pharmacokinetic properties and transporter interactions influence dosing optimization in diverse populations?
this compound’s oral bioavailability is low (13.4–16.8%) and highly variable due to its dependence on OATP1B1/3 transporters, which are inhibited by drugs like cyclosporine, increasing exposure by 374% . Additionally, it inhibits BCRP, MRP2, and BSEP transporters, risking drug-drug interactions (DDIs). To optimize dosing:
- Perform genotyping for OATP1B1 polymorphisms in trial populations.
- Use therapeutic drug monitoring (TDM) to adjust doses in patients with transporter-inhibiting comorbidities .
Q. What statistical methods were employed in the RAPIDE-BCV trial to evaluate this compound’s efficacy, and what limitations exist?
The trial used a Bayesian predictive probability framework to assess survival at 14 days post-treatment. Adult outcomes were prioritized for interim analysis to accelerate decision-making. However, the absence of randomization and reliance on historical controls reduced statistical power. Researchers recommend hybrid frequentist-Bayesian approaches in future trials to balance rigor with adaptability during epidemics .
Q. Methodological Recommendations
- For in vitro studies : Use isogenic cell lines (e.g., Huh7 vs. primary macrophages) to compare this compound’s activity across Ebola strains .
- For clinical trials : Integrate PK/PD modeling early to identify subpopulations (e.g., pediatric, immunocompromised) requiring dose adjustments .
- For preclinical validation : Establish consensus guidelines on animal models and biomarkers for emerging viruses to reduce data heterogeneity .
Properties
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKKQWPMNTIM-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196190 | |
Record name | Brincidofovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Brincidofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444805-28-1 | |
Record name | Hexadecyloxypropyl-cidofovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brincidofovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brincidofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brincidofovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRINCIDOFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.